molecular formula C5H8ClN3O B6292846 (5-Aminopyrimidin-2-yl)methanol hydrochloride CAS No. 2704285-26-5

(5-Aminopyrimidin-2-yl)methanol hydrochloride

Cat. No. B6292846
CAS RN: 2704285-26-5
M. Wt: 161.59 g/mol
InChI Key: ZOOWUTIOCRDHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Aminopyrimidin-2-yl)methanol hydrochloride, also known as 5-APM HCl, is an organic compound that is used in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is commonly used in laboratory experiments due to its various properties and applications. 5-APM HCl has a wide range of uses in biochemistry, physiology, and other scientific research fields.

Scientific Research Applications

(5-Aminopyrimidin-2-yl)methanol hydrochloride HCl has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 3-amino-4-methylpyridine and 2-amino-5-methylpyridine. It is also used as a catalyst in the synthesis of certain pharmaceuticals and in the preparation of organic dyes. In addition, this compound HCl is used as a starting material for the synthesis of a variety of compounds, including the anti-cancer drug, imatinib.

Mechanism of Action

The mechanism of action of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can bind to protons and release energy. This energy can then be used to drive various biochemical reactions. Additionally, this compound HCl is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound HCl has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The main advantage of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl for laboratory experiments is its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and has a wide range of applications in scientific research. However, the compound does have certain limitations, such as its low solubility in water and its relatively low melting point.

Future Directions

There are a number of potential future directions for research involving (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl. These include further study into its biochemical and physiological effects, investigation into its potential therapeutic applications, and exploration of its potential uses in the synthesis of other organic compounds. Additionally, further research could be done to develop new methods of synthesizing this compound HCl and to improve its solubility in water.

Synthesis Methods

The synthesis of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is relatively simple and involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is a white crystalline solid with a melting point of 153-154°C. The yield of the reaction is typically around 95%.

properties

IUPAC Name

(5-aminopyrimidin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOWUTIOCRDHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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